1-Propene, 1,3,3-trichloro-

Chlorinated alkene purification Distillation process design Isomer separation

1-Propene, 1,3,3-trichloro- (CAS 26556-03-6), commonly referred to as 1,3,3-trichloropropene, is a chlorinated alkene with the molecular formula C₃H₃Cl₃ and a molecular weight of 145.41 g/mol. It exists as an (E)-isomer with a vinylic chlorine at C1 and geminal dichloro substitution at C3, distinguishing it from other trichloropropene isomers.

Molecular Formula C3H3Cl3
Molecular Weight 145.41 g/mol
CAS No. 26556-03-6
Cat. No. B110404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propene, 1,3,3-trichloro-
CAS26556-03-6
Synonyms1,3,3-Trichloro-1-propene; 
Molecular FormulaC3H3Cl3
Molecular Weight145.41 g/mol
Structural Identifiers
SMILESC(=CCl)C(Cl)Cl
InChIInChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1-3H/b2-1+
InChIKeyKHMZDLNSWZGRDB-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,3-Trichloropropene (CAS 26556-03-6) Procurement Guide: Physical & Reactivity Profile


1-Propene, 1,3,3-trichloro- (CAS 26556-03-6), commonly referred to as 1,3,3-trichloropropene, is a chlorinated alkene with the molecular formula C₃H₃Cl₃ and a molecular weight of 145.41 g/mol . It exists as an (E)-isomer with a vinylic chlorine at C1 and geminal dichloro substitution at C3, distinguishing it from other trichloropropene isomers [1]. Its primary industrial relevance is as a specialized intermediate in the synthesis of higher polychlorinated olefins, rather than as an end-use product, making precise isomer selection critical for yield and process efficiency.

Why 1,3,3-Trichloropropene Cannot Be Replaced by Other Trichloropropene Isomers


Generic substitution among trichloropropene isomers (e.g., 1,1,3- or 3,3,3-trichloropropene) is not feasible for processes that are sensitive to boiling point, vapor pressure, or specific chlorination patterns. The position of chlorine atoms dictates the compound's reactivity in elimination, addition, and high-temperature chlorination pathways. As demonstrated in US patent 5,689,020, 1,3,3-trichloropropene serves as a specific precursor for 1,1,3,3-tetrachloropropene and 1,3,3,3-tetrachloropropene, whereas isomers like 3,3,3-trichloropropene lead to different product distributions due to allylic rearrangement [1]. Even physically, a 17.4°C boiling point difference between 1,3,3- and 1,1,3-trichloropropene necessitates distinct separation and handling infrastructure, making casual interchange impractical in regulated production environments.

1,3,3-Trichloropropene (CAS 26556-03-6): Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point Separation Advantage Over 1,1,3-Trichloropropene

1,3,3-Trichloropropene exhibits a significantly higher boiling point (148.9°C at 760 mmHg) compared to its closest structural isomer, 1,1,3-trichloropropene (131.5°C at 760 mmHg), a difference of 17.4°C . This large gap enables straightforward fractional distillation for isomer purification, reducing the capital and energy expenditure required for separating close-boiling mixtures.

Chlorinated alkene purification Distillation process design Isomer separation

Lower Vapor Pressure for Safer Ambient Handling vs. 1,1,3-Trichloropropene

At 25°C, 1,3,3-trichloropropene has a vapor pressure of 5.25 mmHg, which is less than half that of 1,1,3-trichloropropene (11.3 mmHg) . This reduced volatility minimizes fugitive emissions and airborne exposure risk during ambient-temperature handling, storage, and transfer operations.

Occupational safety Volatile organic compound management Industrial hygiene

Higher Flash Point Enabling Less Stringent Storage Classification vs. 1,1,3-Trichloropropene

1,3,3-Trichloropropene possesses a flash point of 67.3°C, significantly above the 48.9°C flash point of 1,1,3-trichloropropene . This 18.4°C elevation places 1,3,3-trichloropropene outside the most restrictive flammable liquid categories (e.g., Class IB/IC under OSHA/GHS), potentially reducing fire code requirements for storage facilities.

Flammable liquid storage Process safety Regulatory compliance

Specificity as a Precursor for 1,1,3,3- and 1,3,3,3-Tetrachloropropene Synthesis

US patent 5,689,020 explicitly claims 1,3,3-trichloropropene as one of the specific trichloropropene feedstocks for the high-temperature (400-600°C) chlorination process to selectively produce 1,1,3,3-tetrachloropropene and 1,3,3,3-tetrachloropropene [1]. This contrasts with 3,3,3-trichloropropene, which undergoes allylic rearrangement under these conditions and yields different product distributions.

Polychloroolefin synthesis High-temperature chlorination Agrochemical intermediate manufacturing

Optimal Procurement & Application Scenarios for 1,3,3-Trichloropropene (CAS 26556-03-6)


Large-Scale Production of 1,1,3,3-Tetrachloropropene for Agrochemical Intermediates

Chemical manufacturers scaling up the synthesis of 1,1,3,3-tetrachloropropene, a precursor for certain herbicides and fumigants, should procure 1,3,3-trichloropropene as the feedstock. The patented high-temperature chlorination route specifically lists this isomer for achieving the desired tetrachloropropene without allylic rearrangement byproducts . The higher boiling point and lower vapor pressure of the starting material also simplify large-volume handling and distillation purification.

Research Programs Studying Chlorine-Substituent Effects on Alkene Reactivity

Academic and industrial research groups investigating the influence of geminal vs. vicinal chlorine substitution on electrophilic addition or elimination mechanisms will find 1,3,3-trichloropropene uniquely suited. Its (E)-configuration with C1-vinylic and C3-geminal chlorines provides a distinct electronic and steric environment compared to the symmetric 1,1,3-isomer, enabling systematic structure-activity relationship studies .

Specialty Polymer Synthesis Requiring High-Purity Chlorinated Monomers

For the synthesis of specialty chlorinated polymers or co-polymers where monomer purity directly dictates polymer chain regularity, the 17.4°C boiling point advantage of 1,3,3-trichloropropene over 1,1,3-trichloropropene allows for more efficient removal of the latter as a contaminant . This ensures that the resulting polymer exhibits consistent thermal and chemical resistance properties.

Facilities with Stringent Flammable Liquid Storage Restrictions

Chemical production sites with existing infrastructure classified for combustible rather than flammable liquids (e.g., those limited to Class IIIA storage) can accommodate bulk 1,3,3-trichloropropene (flash point 67.3°C) without costly facility upgrades, whereas the lower flash point of 1,1,3-trichloropropene (48.9°C) would trigger more stringent flammable liquid storage regulations .

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